molecular formula C17H25N3O3 B6939311 N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide

N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide

Cat. No.: B6939311
M. Wt: 319.4 g/mol
InChI Key: OBOCGMMXKJEHNT-UHFFFAOYSA-N
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Description

N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide is a complex organic compound that features a pyridine ring, a pyrrolidine ring, and an oxolane ring

Properties

IUPAC Name

N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c21-9-4-17(5-10-23-13-17)12-19-16(22)15-11-14(3-6-18-15)20-7-1-2-8-20/h3,6,11,21H,1-2,4-5,7-10,12-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOCGMMXKJEHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=C2)C(=O)NCC3(CCOC3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide typically involves multiple steps:

    Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.

    Attachment of the hydroxyethyl group: This step involves the reaction of the oxolane ring with an appropriate hydroxyethylating agent, such as ethylene oxide, under basic conditions.

    Formation of the pyrrolidine ring: This can be synthesized via the cyclization of a suitable amine precursor.

    Coupling of the pyridine ring: The final step involves the coupling of the pyridine ring with the previously formed intermediate through an amide bond formation, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions on the pyridine ring can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated or nitrated derivatives of the pyridine ring.

Scientific Research Applications

N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N- (tert-Butyl)-4 - ( (6-iodo-4-oxo-2-propylquinazolin-3 (4H)-yl)methyl)- 1,1 -biphenyl -2-sulfonamide
  • tert-Amyl methyl ether
  • Methyl 2- (9-bromo-2,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido [1,2,3-de]quinoxalin-5-yl)acetate

Uniqueness

N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide is unique due to its combination of three distinct ring systems and the presence of both hydroxyethyl and amide functional groups

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